Antrodin A
Overview
Description
Antrodin A is a bioactive compound isolated from the mycelium of the medicinal mushroom Antrodia camphorata. This compound has garnered significant attention due to its various pharmacological properties, including hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Antrodin A typically involves the fermentation of Antrodia camphorata mycelium. The mycelium is cultured in a suitable medium under controlled conditions to promote the production of bioactive compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Antrodia camphorata mycelium. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the broth is filtered, and the mycelium is washed and dried. The bioactive compounds are then extracted using solvents and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Antrodin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Antrodin A has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound is used as a model compound for studying the chemical properties and reactions of bioactive molecules.
Biology: Research on this compound focuses on its effects on cellular processes, including apoptosis, autophagy, and cell cycle regulation.
Medicine: this compound is investigated for its potential therapeutic applications in treating liver diseases, cancer, and inflammatory disorders.
Mechanism of Action
Antrodin A exerts its effects through various molecular targets and pathways. It enhances the antioxidant and anti-inflammatory capacity of the liver, maintains the stability of the intestinal flora, and protects the liver from alcohol-induced damage. The compound modulates signaling pathways such as the ROS/AKT/ERK/P38 pathway and epigenetic histone acetylation of TNFα, leading to apoptosis and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
Antrodin C: Another bioactive compound from Antrodia camphorata with similar pharmacological properties, including antioxidant and anticancer effects.
Antroquinonol: A compound with potent anticancer and immunomodulatory activities.
Uniqueness of Antrodin A
This compound is unique due to its specific molecular structure and its ability to modulate multiple biological pathways. Its hepatoprotective and anti-inflammatory properties make it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUCXGVUOQMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656830-24-9 | |
Record name | Antrodin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656830249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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